molecular formula C10H10F2N2 B11901683 6,7-Difluoro-3-isopropyl-1H-indazole

6,7-Difluoro-3-isopropyl-1H-indazole

Cat. No.: B11901683
M. Wt: 196.20 g/mol
InChI Key: NYEUIAJRRGEMLN-UHFFFAOYSA-N
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Description

6,7-Difluoro-3-isopropyl-1H-indazole is a fluorinated indazole derivative characterized by fluorine atoms at positions 6 and 7 of the indazole core and an isopropyl substituent at position 2.

Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

6,7-difluoro-3-propan-2-yl-2H-indazole

InChI

InChI=1S/C10H10F2N2/c1-5(2)9-6-3-4-7(11)8(12)10(6)14-13-9/h3-5H,1-2H3,(H,13,14)

InChI Key

NYEUIAJRRGEMLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC(=C(C2=NN1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-3-isopropyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-fluorobenzaldehydes with hydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce 6,7-Difluoro-3-isopropyl-1H-indazole efficiently .

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoro-3-isopropyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroindazole oxides, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

6,7-Difluoro-3-isopropyl-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Difluoro-3-isopropyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 6,7-Difluoro-3-isopropyl-1H-indazole include:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight CAS No. Key Properties/Applications
6,7-Difluoro-3-hydroxy-1H-indazole -OH C₇H₄F₂N₂O 170.12 1000343-93-0 Polar group; hydrogen bonding
6,7-Difluoro-3-iodo-1H-indazole -I C₇H₄F₂IN₂ 296.02 858629-06-8 Halogen for cross-coupling
5-Fluoro-1H-indazole -H (Position 5-F) C₇H₅FN₂ 136.12 348-26-5 Base structure for SAR studies
6-Amino-1H-indazol-3-ol -NH₂, -OH C₇H₆N₃O 148.14 59673-74-4 Bioactive scaffold

Key Observations:

  • Substituent Effects: The isopropyl group in the target compound introduces steric hindrance, which may reduce enzymatic degradation compared to smaller substituents (e.g., -OH or -NH₂). This could enhance membrane permeability and oral bioavailability . Halogenated analogs (e.g., 3-iodo derivative, CAS 858629-06-8) are often used in cross-coupling reactions for further functionalization, whereas the isopropyl group is less reactive but improves lipophilicity .
  • Fluorination Patterns: The 6,7-difluoro configuration in the target compound may enhance metabolic stability compared to mono-fluorinated analogs (e.g., 5-Fluoro-1H-indazole, CAS 348-26-5) due to reduced susceptibility to oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

While direct data on 6,7-Difluoro-3-isopropyl-1H-indazole are scarce, inferences can be made:

    Biological Activity

    6,7-Difluoro-3-isopropyl-1H-indazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antitumor properties, mechanism of action, and potential therapeutic applications. The findings are supported by recent studies and case analyses.

    Antitumor Activity

    Recent studies have highlighted the antitumor potential of various indazole derivatives, including 6,7-difluoro-3-isopropyl-1H-indazole. One study demonstrated that a related compound exhibited significant inhibitory effects on several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The compound showed an IC50 value of 5.15 µM against K562 cells, indicating potent activity with selectivity for normal cells (HEK-293) at an IC50 of 33.2 µM .

    The antitumor effects of 6,7-difluoro-3-isopropyl-1H-indazole can be attributed to its ability to induce apoptosis and alter cell cycle progression. In K562 cells treated with the compound, apoptosis rates increased significantly in a dose-dependent manner. Specifically, treatment with concentrations of 10, 12, and 14 µM resulted in total apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively .

    Additionally, the compound affects key proteins involved in apoptosis regulation. It was observed that treatment led to decreased expression of Bcl-2 (an anti-apoptotic protein) and increased expression of Bax (a pro-apoptotic protein) through Western blot analysis . Furthermore, the compound altered cell cycle distribution by increasing the G0/G1 phase population while decreasing S phase cells after treatment .

    Comparative Biological Activity

    To provide a clearer understanding of the biological activity of 6,7-difluoro-3-isopropyl-1H-indazole compared to other indazole derivatives, the following table summarizes key findings from various studies:

    CompoundCell LineIC50 (µM)Mechanism of Action
    6,7-Difluoro-3-isopropyl-1H-indazole K5625.15Induces apoptosis; alters Bcl-2/Bax ratio
    Related Indazole Derivative A549Not specifiedInhibits cell proliferation; induces apoptosis
    N-(4-bromobenzyl)-1H-indazol-6-amine FaDuNot specifiedSuppresses IDO1 expression; induces apoptosis

    Case Studies

    A case study involving the use of indazole derivatives demonstrated their effectiveness as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. The study found that certain derivatives significantly suppressed IDO1 expression in hypopharyngeal carcinoma cells (FaDu), enhancing anticancer immune responses . The promising results from these studies indicate that compounds like 6,7-difluoro-3-isopropyl-1H-indazole could play a crucial role in developing new cancer therapies.

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